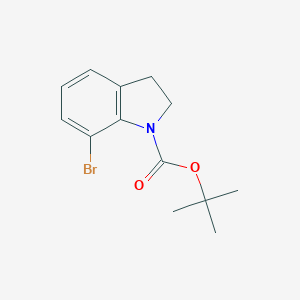

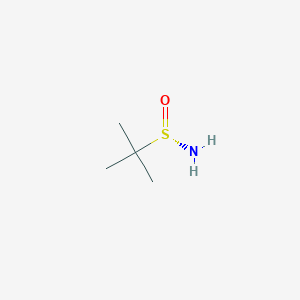

Tert-butyl 7-bromoindoline-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl esters and related compounds has been explored in several studies. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, which also involves in situ hydrolysis of t-butyl esters . Another study describes the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a chemoselective tert-butoxycarbonylation reagent for various substrates . An improved synthesis of a tert-butyl ester with high enantiomeric excess using a modified Pictet-Spengler reaction is also noted . These studies highlight the versatility and efficiency of synthesizing tert-butyl ester compounds, which could be relevant for the synthesis of tert-butyl 7-bromoindoline-1-carboxylate.

Molecular Structure Analysis

The molecular structure of tert-butyl esters has been the subject of investigation, particularly using crystallographic and computational methods. For example, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined by X-ray single crystal diffraction and compared with a DFT-optimized structure . Similarly, the structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized and optimized using DFT . These studies provide insights into the molecular geometry and electronic structure of tert-butyl esters, which are crucial for understanding their reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl esters has been explored through various transformations. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate underwent reactions with maleic anhydride to form a Diels-Alder endo-adduct, and further chemical transformations were performed on this adduct . Another study synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and analyzed its structure, which includes a lactone moiety and a piperidine ring . These studies demonstrate the potential of tert-butyl esters to participate in a variety of chemical reactions, which could be applicable to tert-butyl 7-bromoindoline-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl esters are influenced by their molecular structure. The studies that performed DFT analysis on tert-butyl esters provide valuable information on their molecular electrostatic potential and frontier molecular orbitals, which are indicative of their physicochemical properties . These properties are important for predicting the behavior of these compounds in different environments and can guide their application in pharmaceutical synthesis.

Wissenschaftliche Forschungsanwendungen

Application in Organic Chemistry

Tert-butyl 7-bromoindoline-1-carboxylate is a chemical compound used in the field of organic chemistry .

Summary of the Application

This compound is used as a starting material in the synthesis of other complex organic compounds . For instance, it has been used in the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate , a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Methods of Application or Experimental Procedures

The synthesis of the aforementioned compound involves several steps :

- The key step of this scheme is the introduction of the TBS-protected enyne side chain at the 4-position, achieved through the Horner–Wadsworth–Emmons olefination by using freshly prepared diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .

Results or Outcomes Obtained

The synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate from Tert-butyl 7-bromoindoline-1-carboxylate has been achieved with good yield and selectivity . The newly synthesized compounds were characterized by spectral data .

Use in Molecular Modeling

“Tert-butyl 7-bromoindoline-1-carboxylate” can be used in molecular modeling programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .

Synthesis of ß-aryl-GABA Analogues

While not directly related to “Tert-butyl 7-bromoindoline-1-carboxylate”, N-Boc-2,5-dihydro-1H-pyrrole, a similar compound, has been used in the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .

Use in Molecular Modeling

“Tert-butyl 7-bromoindoline-1-carboxylate” can be used in molecular modeling programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .

Synthesis of ß-aryl-GABA Analogues

While not directly related to “Tert-butyl 7-bromoindoline-1-carboxylate”, N-Boc-2,5-dihydro-1H-pyrrole, a similar compound, has been used in the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 7-bromo-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLSVTIQYUAATK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566395 |

Source

|

| Record name | tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-bromoindoline-1-carboxylate | |

CAS RN |

143262-17-3 |

Source

|

| Record name | tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)